![molecular formula C30H42N2O8 B10752594 [(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752594.png)
[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
麦贝素是一种属于抗生素安莎霉素家族的化学化合物。它以其抗肿瘤特性而闻名,被称为麦贝素 I 和麦贝素 II。 这些化合物最初是从放线菌中分离出来的 。 麦贝素已被证明能有效消灭革兰氏阳性细菌、真菌和原生动物 .
准备方法
麦贝素由细菌放线丝菌属真菌 ATCC 31280 生产。其生产过程包括在 28°C 的 ISP2 琼脂上培养细菌 48 小时,形成菌苔。然后将培养物接种到种子培养基中,在 28°C 下摇动培养 48 小时。然后在搅拌生物反应器中进行生产培养基的发酵,控制温度、气流和 pH 等条件。 用乙酸乙酯提取发酵液,并将所得提取物通过色谱法和结晶法进行纯化 .
化学反应分析
麦贝素会经历各种化学反应,包括氧化和还原。 两种变体,麦贝素 I 和麦贝素 II,分别对应于氧化的 1,4-苯醌和还原的氢醌 。麦贝素 I 的合成涉及将环氧化合物与源自乙烯基碘化物的更高阶氰化亚铜酸酯偶联。 最终氧化为醌是用硝酸铈铵完成的 .
科学研究应用
麦贝素在科学研究中具有重要应用,尤其是在癌症研究领域。 它作为热休克蛋白 90 (Hsp90) 的抑制剂,导致多种致癌客户蛋白的不稳定和降解,从而抑制细胞生长并诱导细胞凋亡 。 麦贝素已被提出作为抗癌药物开发中的一种替代先导化合物,与格尔德霉素相似 。 此外,麦贝素已被证明能有效消灭革兰氏阳性细菌、真菌和原生动物 .
作用机制
麦贝素通过抑制热休克蛋白 90 (Hsp90) 发挥作用。 它与 Hsp90 的 ATP 结合位点具有高亲和力,导致多种致癌客户蛋白的不稳定和降解 。 这种抑制导致抗肿瘤和细胞毒活性 .
相似化合物的比较
麦贝素与其他安莎霉素类抗生素相似,如格尔德霉素。 麦贝素已被提出作为格尔德霉素的一种替代先导化合物,因为它对 Hsp90 的强效抑制作用,而没有格尔德霉素中导致脱靶毒性的不希望的醌部分 。 其他类似化合物包括 17-AAG 和 17-DMAG,它们也抑制 Hsp90,但含有醌部分 .
属性
分子式 |
C30H42N2O8 |
|---|---|
分子量 |
558.7 g/mol |
IUPAC 名称 |
[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C30H42N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b10-9+,17-11+,18-12+/t16-,19-,20-,24-,26+,27+,28-/m0/s1 |
InChI 键 |
PLTGBUPHJAKFMA-AKHLCTHTSA-N |
手性 SMILES |
C[C@H]1C[C@@H]([C@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)\C)C)OC(=O)N)\C)C)OC)OC |
规范 SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4Z,6Z,10Z)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752521.png)

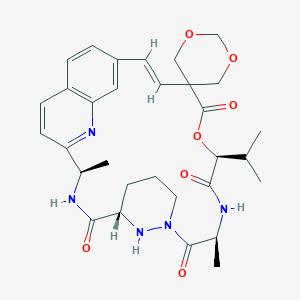

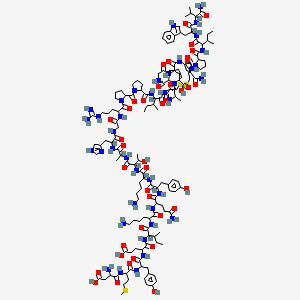
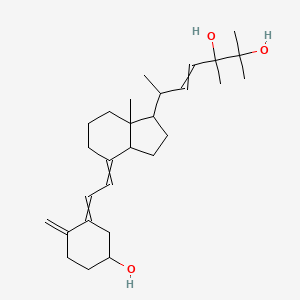
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)
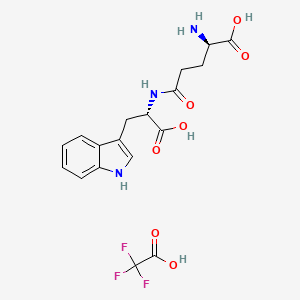
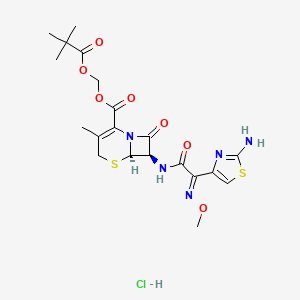
![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10752566.png)
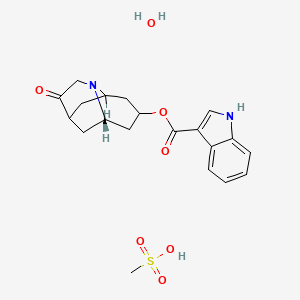
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10752575.png)
![(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid](/img/structure/B10752603.png)
